Product packaging for Lecirelin Acetate(Cat. No.:)

Lecirelin Acetate

Cat. No.: B14754143
M. Wt: 1269.4 g/mol
InChI Key: VDPSUXHTLGLWQB-AWTPQUGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Table 1: Comparative Signaling Parameters of this compound vs. Native GnRH

Parameter This compound (10 nM) Native GnRH (10 nM)
IP3 Production (pmol/10⁶ cells) 42 ± 3.1 105 ± 8.7
ERK Phosphorylation Duration 120 ± 15 min 40 ± 6 min
Calcium Plateau Duration 90 ± 12 min 25 ± 4 min
LH Secretion AUC (0–6h) 450 ± 35 ng·h/mL 180 ± 22 ng·h/mL

Data adapted from in vitro studies using bovine pituitary and ovarian cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H88N16O14 B14754143 Lecirelin Acetate

Properties

Molecular Formula

C61H88N16O14

Molecular Weight

1269.4 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C59H84N16O12.C2H4O2/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39;1-2(3)4/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t39-,40-,41-,42-,43-,44-,45-,46-,48-;/m0./s1

InChI Key

VDPSUXHTLGLWQB-AWTPQUGLSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

  • Resin type : A polystyrene-based resin functionalized with hydroxymethyl or aminomethyl groups is typically employed.
  • First amino acid : The C-terminal proline residue is anchored to the resin via its carboxyl group, often using a linker such as Wang or Rink amide resin.

Sequential Amino Acid Coupling

The peptide chain is elongated through iterative cycles of:

  • Deprotection : Removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the resin-bound amino acid using piperidine.
  • Activation : The incoming protected amino acid is activated with coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole).
  • Coupling : The activated amino acid reacts with the deprotected amine group on the resin.

For this compound, the sequence Pyroglutamate-His-Trp-Ser-Tyr-D-Gly(tBu)-Leu-Arg-Pro is assembled from C- to N-terminus. The D-configuration of glycine at position 6 and tert-butyl (tBu) side-chain protection are critical for maintaining structural integrity during synthesis.

Industrial-Scale Production

Automated Synthesis Systems

Large-scale manufacturing employs automated peptide synthesizers capable of parallel synthesis. Key parameters include:

Parameter Specification
Reaction temperature 25–40°C
Coupling time 30–60 minutes per residue
Deprotection efficiency >99% per cycle

Side-Chain Protection Strategy

  • Histidine (His) : Protected with Trit (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).
  • Tryptophan (Trp) : Boc (tert-butyloxycarbonyl) protection prevents oxidation.
  • Arginine (Arg) : Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups shield the guanidino moiety.

Cleavage and Purification

Resin Cleavage

The completed peptide-resin is treated with a cleavage cocktail containing:

  • Trifluoroacetic acid (TFA) : 95% v/v
  • Water : 2.5% v/v
  • Triisopropylsilane (TIS) : 2.5% v/v as a scavenger

This mixture simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.

Chromatographic Purification

  • Reverse-phase HPLC : Employed with a C18 column and gradient elution (0.1% TFA in water/acetonitrile).
  • Critical quality attributes :
    • Purity: ≥98% (UV detection at 220 nm)
    • Molecular weight: 1209.42 Da (confirmed via mass spectrometry)

Acetate Salt Formation

The purified lecirelin free base is converted to its acetate form through:

  • Ion exchange : Treatment with acetic acid (0.1 M) at pH 4.5–5.5.
  • Lyophilization : Freeze-drying to yield a stable powder.

Quality Control and Validation

Analytical Methods

Test Method Acceptance Criteria
Peptide content Amino acid analysis 95–105% of theoretical
Residual solvents GC-FID <500 ppm for TFA
Microbial limits USP <61> ≤10 CFU/g

Stability Studies

Accelerated stability testing (40°C/75% RH for 6 months) confirms:

  • No degradation peaks in HPLC.
  • Potency retention ≥90%.

Comparative Synthesis Challenges

This compound presents unique challenges compared to other GnRH analogues:

  • D-amino acid incorporation : The D-Gly residue at position 6 requires chiral purity verification.
  • Thermodynamic instability : The Tyr-Ser segment necessitates low-temperature coupling to prevent β-sheet formation.

Emerging Synthesis Technologies

Recent advances in flow chemistry and machine learning-guided optimization promise to reduce synthesis time by 30–40% while maintaining yield.

Chemical Reactions Analysis

Lecirelin acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to remove protecting groups during synthesis.

    Substitution: Substitution reactions are employed to introduce specific functional groups into the peptide chain. Common reagents used in these reactions include hydrogen chloride, palladium hydroxide, and various carbodiimides.

Scientific Research Applications

Lecirelin acetate is a synthetic gonadotropin-releasing hormone (GnRH) agonist used in veterinary medicine . It is a GnRH analog and a nonapeptide . this compound is marketed under several brand names, including Dalmarelin, Ovucron, and Reproreline .

Applications in Veterinary Medicine

This compound is primarily used in veterinary medicine to manage reproductive processes in animals .

Induction of Ovulation

  • Mares A study on mares showed that lecirelin can be used to induce ovulation as an alternative to human chorionic gonadotropin (hCG). Lecirelin, administered intravenously, resulted in ovulation in 64% of cycles, compared to 76% with hCG. Pregnancy rates were 68% for lecirelin and 54% for hCG .
  • Rabbits Intravaginal administration of lecirelin can induce ovulation in rabbit does .
  • Camels Epidural injections of lecirelin have been evaluated for inducing ovulation in female dromedary camels .

Treatment of Ovarian Cysts in Cattle

This compound has been used in the treatment of ovarian cysts in cattle .

  • A study involving crossbred Girolando lactating dairy cattle evaluated the effectiveness of this compound in treating ovarian cysts. The study administered 0.1 mg of this compound intramuscularly to cows with ovarian cysts and re-examined them after 7-8 days. The disappearance of the cystic structure and the presence of luteal tissue were considered indicative of effective treatment .

Improving Conception Rates

GnRH analogs like lecirelin can improve conception rates in repeat-breeding crossbred cows when administered at the time of artificial insemination (AI) .

Comparison with Other GnRH Analogs

A study compared the effects of gonadorelin, lecirelin, and buserelin on LH and progesterone profiles and follicular dynamics in cattle. The results indicated that lecirelin, at a dose of 25 or 50 μg, and buserelin resulted in a significantly higher LH release compared to gonadorelin. All three GnRH analogs were effective in inducing the disappearance of the dominant follicle .

Effects on LH and Progesterone

Lecirelin influences the release of luteinizing hormone (LH) and the concentration of progesterone .

  • A study showed that the plasma LH response was significantly lower after gonadorelin treatment compared to lecirelin or buserelin. The mean maximal LH concentration after gonadorelin treatment was 2.5 times lower than after lecirelin or buserelin .
  • Four days after GnRH administration, the overall mean increase in plasma progesterone concentration was 70% and did not differ significantly between the treatment groups .

L-Arginine as a Promoter of Sperm Capacitation

L-arginine can be used to promote sperm capacitation . The use of L-arginine in fertilization medium resulted in higher production of nitrite/nitrate. Additionally, it was observed that the use of nitric oxide synthesis inhibitor reduced cleavage rate and blastocyst formation .

Data Table: Comparison of GnRH Analogs in Cattle

FeatureGonadorelinLecirelin (25 μg)Lecirelin (50 μg)Buserelin
LH ReleaseLowerHigherHigherHigher
Disappearance of Dominant FollicleEffectiveEffectiveEffectiveEffective
Increase in Progesterone70%70%70%70%

Mechanism of Action

Lecirelin acetate exerts its effects by binding to GnRH receptors in the pituitary gland. This binding stimulates the release of LH and FSH, which in turn regulate reproductive functions. The molecular targets of this compound are the GnRH receptors, and the pathways involved include the activation of intracellular signaling cascades that lead to hormone release .

Comparison with Similar Compounds

Mechanism of Action

  • Lecirelin Acetate: Acts via GnRH receptors to stimulate endogenous LH release.
  • hCG : Directly binds to LH receptors due to structural similarity with LH, bypassing the pituitary axis .

Efficacy in Conception Rates

  • In crossbred cattle, a single dose of this compound (100 µg) or hCG (3300 IU) administered 7 days post-artificial insemination (AI) increased first-service conception rates (FSCR) by 40% and 50%, respectively, compared to 10% in controls. hCG showed superior efficacy in inducing accessory CL (ACL) formation (80% vs. 50% with lecirelin) .
  • hCG-treated cattle exhibited significantly higher serum P4 levels (7 days post-treatment), correlating with improved embryo survival .
Parameter This compound hCG Control
ACL Formation Rate 50% 80% 0%
FSCR Improvement 40% 50% 10%
Serum P4 Increase Moderate High None

Clinical Considerations

  • hCG is more potent in ACL induction but carries risks of antibody formation with repeated use. Lecirelin avoids this by relying on endogenous LH release .

Comparison with Progesterone (P4)

Mechanism of Action

  • This compound : Indirectly supports P4 production via CL stimulation.
  • Progesterone : Directly supplements P4 to sustain uterine receptivity.

Efficacy

  • In contrast, lecirelin and hCG increased CL size and P4 levels .
Parameter This compound P4 Control
FSCR Improvement 40% 10% 10%
CL Diameter Increase Yes No No

Limitations

  • P4 requires sustained administration (e.g., intravaginal devices) for efficacy, whereas lecirelin acts with a single dose .

Comparison with Other GnRH Analogs

Buserelin and Fertirelin

  • Buserelin: Another GnRH agonist, but studies show lecirelin induces comparable or superior LH surges. In cattle, lecirelin (25 µg) resynchronized ovulation with dominant follicle diameters of 12.3 mm vs. 10.5 mm in controls, enhancing follicular recruitment .
  • Fertirelin : Less effective in inducing LH release at equivalent doses. Lecirelin (0.5–1.0 µg/kg) triggered dose-dependent LH peaks, critical for timed AI protocols .

Deslorelin and Cetrorelix

  • Deslorelin : A GnRH agonist with prolonged activity, used for long-term estrus suppression. Lecirelin’s short half-life suits acute applications like ovulation induction .
  • Cetrorelix : A GnRH antagonist used to suppress ovulation. Lecirelin’s agonist activity makes it functionally opposite, yet both are used in ovarian cyst management .

Resynchronization Efficiency

Lecirelin in FTET Programs

  • 59% in controls) but increased dominant follicle size (12.3 mm vs. 10.5 mm), aiding follicular wave emergence .
  • Comparatively, hCG-based protocols show higher variability in resynchronization success due to inconsistent LH receptor responses .

Pharmacokinetic and Formulation Considerations

  • Dosing : Lecirelin requires precise dosing (0.5–1.0 µg/kg) for optimal LH release. Lower doses (0.1–0.2 µg/kg) are suboptimal .
  • Formulation : Unlike hCG (a large glycoprotein), lecirelin’s synthetic peptide structure ensures stability and reproducibility across batches .

Q & A

Q. What are the standard experimental protocols for using Lecirelin Acetate in bovine reproductive synchronization studies?

this compound is commonly integrated into Fixed-Time Artificial Insemination (FTAI) and Fixed-Time Embryo Transfer (FTET) protocols. A typical protocol involves:

  • Day 0 : Intravaginal progesterone (P4) device insertion (1 g) + 2 mg estradiol benzoate (EB) .
  • Day 8.5 : Device removal + 500 µg cloprostenol (prostaglandin) + 10 mg FSHp + 1 mg EB .
  • 44 hours post-cloprostenol : FTAI performed.
  • Day 20 post-FTAI : 25 µg this compound administered to nonpregnant cows with corpus luteum (CL) to initiate FTET .
    Researchers should monitor CL presence via ultrasonography and validate pregnancy rates 28–40 days post-insemination .

Q. How does this compound induce ovulation in cattle with ovarian follicular cysts?

As a synthetic GnRH analog, Lecirelin binds to pituitary GnRH receptors, triggering a rapid luteinizing hormone (LH) surge. This surge induces follicular luteinization, resolving cysts and restoring ovulatory cycles . Key methodological validations include:

  • LH quantification : Radioimmunoassay (RIA) or ELISA to measure pre-/post-administration LH levels .
  • Ovarian ultrasonography : To confirm cyst resolution and subsequent ovulation .

Q. What analytical techniques ensure the purity and stability of this compound in experimental formulations?

Critical quality control measures include:

  • High-Performance Liquid Chromatography (HPLC) : Purity validation (≥98% by area normalization) .
  • Capillary Zone Electrophoresis (CZE) : To assess counter-ion content (e.g., acetate ≤12%) and peptide integrity .
  • Amino acid composition analysis : Deviation ≤±10% via hydrolysis and mass spectrometry .

Q. What physiological parameters should be monitored during this compound-induced ovulation studies?

  • LH surge dynamics : Peak amplitude and duration post-administration .
  • Follicular/cyst morphology : Ultrasonographic tracking of follicle diameter and CL formation .
  • Pregnancy rates : Confirmed via transrectal ultrasound 28–40 days post-intervention .

Advanced Research Questions

Q. How can researchers optimize this compound dosage for LH surge induction in ewes?

A dose-response study in Tuj ewe-lambs demonstrated:

  • Threshold efficacy : 0.5–1.0 µg/kg BW produced significantly higher LH surges vs. 0.1–0.2 µg/kg (P<0.05) .
  • Pituitary replenishment : LH stores recover within 72 hours, enabling repeated administrations without tachyphylaxis .
    Methodological recommendation : Use jugular vein cannulation for frequent blood sampling (e.g., every 30 minutes for 5 hours) to capture LH kinetics .

Q. How do interactions between this compound and other hormones influence synchronization outcomes?

  • Progesterone (P4) : Pre-treatment with P4 enhances LH surge magnitude by priming pituitary responsiveness .
  • eCG (equine chorionic gonadotropin) : Combined use with Lecirelin in FTET protocols improves follicular recruitment (e.g., 76.3% FTET rate in cows) .
    Experimental design : Compare conception rates in cohorts receiving Lecirelin alone vs. Lecirelin + eCG (300 IU) + cloprostenol .

Q. How can discrepancies in conception rates across Lecirelin studies be reconciled?

Contradictory results (e.g., 44.4% vs. 39.3% FTAI conception rates ) may arise from:

  • Population variability : Parity (nulliparous vs. multiparous) and postpartum status .
  • Protocol timing : Optimal intervals between Lecirelin administration and insemination (e.g., 27–30 hours in ewes ).
    Resolution strategy : Multivariate regression analysis to isolate variables (e.g., BCS, lactation status) .

Q. What longitudinal methodologies assess long-term ovarian effects of repeated Lecirelin administration?

  • Hormonal profiling : Serial measurements of progesterone, estradiol, and anti-Müllerian hormone (AMH) over multiple estrous cycles .
  • Ovarian histopathology : Post-mortem analysis of follicular reserve and stromal integrity in terminal studies .
  • Fertility tracking : Compare calving intervals and parity outcomes in treated vs. control herds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.